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(S)-3-Chloro-1-methylpyrrolidine

Cat. No.: B7931385
M. Wt: 119.59 g/mol
InChI Key: CAHQEQOLLRTHEM-YFKPBYRVSA-N
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Description

Significance of the Pyrrolidine (B122466) Scaffold in Advanced Organic Synthesis

The pyrrolidine ring is a privileged structure in medicinal chemistry and advanced organic synthesis. frontiersin.orgresearchgate.net Its non-planar, puckered conformation provides a three-dimensional framework that is crucial for molecular recognition and biological activity. dntb.gov.uanih.gov This contrasts with flat, aromatic systems and allows for a more comprehensive exploration of chemical space, a key aspect of modern drug discovery. dntb.gov.ua The pyrrolidine nucleus is found in numerous natural products, including alkaloids and amino acids like proline and hydroxyproline (B1673980), as well as in a multitude of synthetic pharmaceuticals. The ability to readily introduce a variety of substituents onto the pyrrolidine ring enables the fine-tuning of a molecule's physicochemical and biological properties.

The versatility of the pyrrolidine scaffold is further highlighted by its use in asymmetric synthesis, where it can serve as a chiral auxiliary or be incorporated into chiral ligands for metal-catalyzed reactions. researchgate.net The inherent chirality of many pyrrolidine derivatives makes them invaluable building blocks for the stereoselective synthesis of complex molecules.

Importance of Stereochemistry and Chirality in Nitrogen-Containing Heterocycles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the field of nitrogen-containing heterocycles. researchgate.netnih.gov The biological activity of chiral molecules is often highly dependent on their specific stereoisomeric form, as enantiomers can interact differently with chiral biological targets such as enzymes and receptors. dntb.gov.uaresearchgate.net This enantioselectivity is a critical consideration in drug design and development. dntb.gov.ua

The pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of diastereomers and enantiomers, each with potentially unique biological profiles. nih.gov The ability to control the stereochemistry during the synthesis of pyrrolidine derivatives is therefore a significant focus of chemical research. researchgate.net The spatial orientation of substituents on the pyrrolidine ring can profoundly influence the molecule's conformation and its binding affinity to biological macromolecules. dntb.gov.uanih.gov

Overview of Halogenated Pyrrolidine Derivatives in Contemporary Academic Research

Halogenated pyrrolidine derivatives, such as (S)-3-Chloro-1-methylpyrrolidine, represent a class of compounds with significant utility in synthetic and medicinal chemistry. The presence of a halogen atom, like chlorine, introduces a reactive handle into the pyrrolidine scaffold. This halogen can serve as a leaving group in nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

Furthermore, halogenated pyrrolidines are valuable precursors for metal-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This versatility makes them key intermediates in the synthesis of complex, functionalized pyrrolidine derivatives with diverse applications. mdpi.comresearchgate.net Research in this area continues to explore new synthetic methodologies and applications for these important building blocks. For example, the synthesis of spiro[pyrrolidine-thiazolo-oxindoles] with halogen substitutions has been investigated for their potential anticancer activities. mdpi.com

The specific compound, this compound, is a chiral building block that combines the key features of the pyrrolidine scaffold with the reactivity of a chloro-substituent. Its defined stereochemistry makes it a valuable tool for the synthesis of enantiomerically pure target molecules.

Data on this compound

PropertyValue
Molecular Formula C5H10ClN
Molecular Weight 119.59 g/mol
CAS Number 1353997-39-3
IUPAC Name (3S)-3-chloro-1-methylpyrrolidine

Table 1: Physicochemical Properties of this compound. nih.govbldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10ClN B7931385 (S)-3-Chloro-1-methylpyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-chloro-1-methylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHQEQOLLRTHEM-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Control and Chiral Purity in S 3 Chloro 1 Methylpyrrolidine Synthesis

Enantioselective and Diastereoselective Synthesis Strategies

The synthesis of enantiomerically pure pyrrolidine (B122466) derivatives, such as (S)-3-Chloro-1-methylpyrrolidine, relies heavily on enantioselective and diastereoselective strategies. These methods are designed to favor the formation of one specific stereoisomer over others.

A prevalent approach involves the use of a chiral pool, where naturally occurring chiral molecules like (S)-proline or (S)-4-hydroxyproline serve as starting materials. nih.gov These precursors already possess the desired stereochemistry at one or more centers, which can then be elaborated through a series of chemical transformations to yield the target molecule with high optical purity. nih.gov For instance, the reduction of (S)-proline derivatives can furnish chiral pyrrolidine intermediates that retain the original stereoconfiguration. nih.gov

Catalytic asymmetric synthesis represents another powerful strategy. This involves the use of a chiral catalyst to steer a reaction towards the formation of a specific enantiomer from a prochiral substrate. mappingignorance.org One of the most effective methods for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. mappingignorance.orgrsc.org This reaction is highly stereo- and regioselective and can generate up to four new contiguous stereocenters. mappingignorance.org The choice of metal catalyst, such as copper(I) or silver(I), and the reaction conditions can influence whether the exo or endo adduct is formed with high stereoselectivity. mappingignorance.org

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is often achieved by introducing a chiral auxiliary into the molecule, which directs subsequent reactions to occur from a specific face of the molecule, thereby controlling the stereochemistry of the newly formed chiral centers. youtube.com After the desired stereochemistry is established, the auxiliary can be removed. Another approach is substrate-controlled synthesis, where the existing stereochemistry within a molecule influences the stereochemical outcome of a subsequent reaction at a different part of the molecule. youtube.com For example, the heterogeneous catalytic hydrogenation of highly substituted pyrroles can proceed with excellent diastereoselectivity, yielding functionalized pyrrolidines with multiple new stereocenters. nih.gov

Here is an interactive data table summarizing various strategies:

Table 1: Enantioselective and Diastereoselective Synthesis Strategies for Pyrrolidines
Strategy Description Key Features Example Application
Chiral Pool Synthesis Utilization of naturally occurring chiral starting materials. High optical purity is often maintained throughout the synthesis. Synthesis of pyrrolidine-containing drugs from (S)-proline and (S)-4-hydroxyproline. nih.gov
Catalytic Asymmetric 1,3-Dipolar Cycloaddition Use of chiral catalysts to control the stereochemical outcome of the cycloaddition of azomethine ylides. Can form up to four new stereocenters with high stereo- and regioselectivity. mappingignorance.orgacs.org Efficient access to highly enantiomerically enriched 4-aryl proline derivatives. mappingignorance.org
Chiral Auxiliary Control Temporary incorporation of a chiral group to direct the stereochemistry of a reaction. The auxiliary is removed after the desired stereochemistry is established. Use of an 8-phenylmenthyl ester auxiliary to control the stereochemical outcome of a Grignard reaction. youtube.com
Substrate-Controlled Synthesis Existing stereochemistry in a molecule directs the stereochemical outcome of a subsequent reaction. The inherent chirality of the substrate dictates the stereochemistry of the product. Diastereoselective intramolecular Mizoroki–Heck annulations to form spiroindolines. nih.gov
Organocatalytic Asymmetric Reactions Use of small organic molecules as catalysts to achieve enantioselectivity. Can provide high yields and stereoselectivities for the formation of substituted pyrrolidines. rsc.org Asymmetric Michael addition of aldehydes to nitroolefins to produce chiral 2,4-disubstituted pyrrolidines. rsc.org

Stereochemical Outcome Analysis and Prediction in Reaction Pathways

Predicting and analyzing the stereochemical outcome of a reaction is a critical aspect of designing a successful synthesis for a chiral molecule like this compound. This involves a detailed understanding of reaction mechanisms, transition state geometries, and the influence of various factors such as catalysts, solvents, and the structure of the reactants themselves.

Computational methods, including density functional theory (DFT) calculations, have become invaluable tools for predicting stereochemical outcomes. acs.org These models can help to elucidate reaction mechanisms and rationalize the observed stereoselectivities. For example, computational studies can show how electronic effects in a dipolarophile can alter the reaction mechanism in a 1,3-dipolar cycloaddition, leading to a specific stereoisomer. mappingignorance.org

Isotope labeling studies are another powerful experimental technique for probing reaction mechanisms and determining the stereochemical course of a reaction. acs.org By replacing an atom with its isotope, chemists can track its position throughout a reaction sequence, providing definitive evidence for proposed mechanistic pathways and the resulting stereochemistry. acs.org

The stereochemistry of a reaction can often be predicted by considering the steric and electronic interactions in the transition state. In many cases, the reactants will approach each other in a way that minimizes steric hindrance, leading to a predictable diastereoselectivity. For instance, in the reduction of a cyclic ketone, the hydride reagent will preferentially attack from the less hindered face of the molecule. uchile.cl

The development of a preparation method for chiral 3-substituted pyrrolidine derivatives has highlighted the importance of catalytic asymmetric kinetic resolution. google.com This process can efficiently convert a mixture of two diastereomers into a single-configuration diastereomer, allowing for the isolation of a key intermediate in high yield. google.com

Retention and Inversion of Configuration at Chiral Centers in Nucleophilic Displacements

Nucleophilic substitution reactions are fundamental transformations in organic chemistry and are often employed in the synthesis of chiral molecules. The stereochemical outcome of such a reaction at a chiral center can proceed with either retention or inversion of configuration.

Inversion of configuration is the hallmark of the S(_N)2 (bimolecular nucleophilic substitution) reaction. fiveable.memedium.comlibretexts.orgvaia.com In this mechanism, the nucleophile attacks the carbon atom from the side opposite to the leaving group in a single, concerted step. medium.comlibretexts.org This "backside attack" forces the other three substituents on the carbon to "flip" over, much like an umbrella turning inside out in a strong wind, resulting in an inversion of the stereochemical configuration at that center. medium.comlibretexts.org For example, an (R)-enantiomer will be converted to an (S)-enantiomer, and vice versa. libretexts.org The degree of inversion in an S(_N)2 reaction can be influenced by the nature of the nucleophile, the leaving group, and the steric hindrance around the reaction center. fiveable.me

Retention of configuration , where the stereochemical arrangement at the chiral center remains the same in the product as it was in the starting material, is less common in simple S(_N)2 reactions but can be observed under specific circumstances. fiveable.medoubtnut.com One mechanism that leads to retention is the S(_N)i (internal nucleophilic substitution) reaction. youtube.com A classic example is the reaction of an alcohol with thionyl chloride. The alcohol first forms a chlorosulfite intermediate. The chloride from this intermediate is then delivered to the electrophilic carbon from the same face from which the leaving group departs, resulting in retention of configuration. youtube.com However, the presence of a solvent like pyridine (B92270) can change the mechanism to S(_N)2 by forming a nucleophilic chloride ion, leading to inversion. youtube.com

The choice of reaction conditions and reagents is therefore critical in controlling whether a nucleophilic substitution reaction on a pyrrolidine precursor will proceed with retention or inversion of configuration, ultimately determining the final stereochemistry of the target molecule.

Methods for Chiral Purity Determination and Enhancement

Ensuring the chiral purity of a synthesized compound like this compound is crucial, as the presence of the unwanted enantiomer can have significantly different biological activity. Several analytical techniques are employed to determine the enantiomeric excess (ee) or optical purity of a chiral sample.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and powerful method for separating and quantifying enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately determined. nih.gov Interfacing chiral HPLC with mass spectrometry (MS/MS) provides even greater sensitivity and specificity. nih.gov

Gas Chromatography (GC) using a chiral column can also be used to separate and quantify volatile enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy in the presence of a chiral solvating agent or a chiral lanthanide shift reagent can be used to distinguish between enantiomers. The chiral agent forms diastereomeric complexes with the enantiomers, which have different NMR spectra, allowing for their quantification.

Polarimetry measures the rotation of plane-polarized light by a chiral sample. While this method can confirm the presence of a single enantiomer and its identity (dextrorotatory or levorotatory), it is generally less accurate for determining high enantiomeric excesses compared to chromatographic methods. biointerfaceresearch.com

Methods for enhancing chiral purity often involve physical separation techniques or further chemical reactions.

Crystallization can sometimes be used to separate enantiomers or diastereomers. If a racemic mixture is crystallized, it may form a conglomerate (a mechanical mixture of crystals of the two enantiomers) or a racemic compound (where both enantiomers are present in the same crystal lattice). In the case of a conglomerate, mechanical separation may be possible. Diastereomeric salts, formed by reacting a racemic mixture with a chiral resolving agent, have different physical properties and can often be separated by fractional crystallization.

Kinetic resolution is a process in which one enantiomer of a racemate reacts faster than the other with a chiral reagent or catalyst, leaving the unreacted starting material enriched in the slower-reacting enantiomer. google.com

Table 2: Mentioned Compounds

Compound Name
This compound
(S)-proline
(S)-4-hydroxyproline
Thionyl chloride

Reactivity and Transformations of S 3 Chloro 1 Methylpyrrolidine

Nucleophilic Substitution Reactions (SN1, SN2, SNi) at the C-Cl Bond

Nucleophilic substitution is a primary reaction pathway for (S)-3-Chloro-1-methylpyrrolidine, where a nucleophile replaces the chloride leaving group. These reactions can proceed through different mechanisms, such as SN1 (unimolecular), SN2 (bimolecular), or, less commonly, SNi (internal nucleophilic substitution), depending on the reaction conditions and the nature of the nucleophile.

The secondary nature of the carbon bearing the chlorine atom allows for both SN1 and SN2 pathways to be operative. Strong, unhindered nucleophiles and polar aprotic solvents typically favor the SN2 mechanism, which proceeds with an inversion of stereochemistry at the C-3 position. Conversely, conditions that favor carbocation formation, such as the use of polar protic solvents and weaker nucleophiles, can promote an SN1-type mechanism. amazonaws.commasterorganicchemistry.commasterorganicchemistry.com In an SN1 reaction, the initial slow step is the departure of the chloride ion to form a planar secondary carbocation intermediate. The subsequent attack by the nucleophile can occur from either face, potentially leading to a racemic or partially racemized product. masterorganicchemistry.com

Intramolecular Cyclization Reactions (e.g., Aziridinium (B1262131) Intermediate Formation, Ring Expansion)

A significant aspect of the reactivity of this compound and related compounds is its propensity to undergo intramolecular reactions. The nitrogen atom's lone pair of electrons can act as an internal nucleophile, attacking the electrophilic C-3 carbon to displace the chloride ion. This intramolecular SN2 reaction results in the formation of a strained, bicyclic aziridinium ion intermediate.

This highly reactive aziridinium cation is susceptible to subsequent nucleophilic attack. If the attacking nucleophile is the displaced chloride ion, the reaction can revert to the starting material or attack the other carbon of the three-membered ring, leading to ring-expanded products like 3-chloropiperidines. stackexchange.com This process highlights a potential rearrangement pathway that can occur under certain conditions. The formation of such aziridinium intermediates is a key step in the synthesis of various substituted pyrrolidines and other nitrogen-containing heterocycles.

Intermolecular Functionalization Reactions with Various Nucleophiles

The C-Cl bond in this compound is readily displaced by a wide range of external nucleophiles, enabling the synthesis of diverse 3-substituted pyrrolidine (B122466) derivatives. The choice of nucleophile dictates the functional group introduced at the C-3 position.

Common nucleophiles include:

Amines: Ammonia, primary, and secondary amines react to form the corresponding 3-amino-1-methylpyrrolidines. These reactions often require heating and may be performed in a sealed tube to prevent the escape of volatile amines. chemguide.co.uk The resulting amine product is also nucleophilic and can potentially react further, so controlling the stoichiometry is important. savemyexams.comlibretexts.org

Thiols: Thiolates, which are potent nucleophiles, readily displace the chloride to form 3-thioethers. researchgate.net These reactions are typically efficient and showcase the utility of the substrate in preparing sulfur-containing pyrrolidine derivatives. ias.ac.in

Alkoxides and Hydroxide (B78521): Reaction with alkoxides or hydroxide ions can yield 3-alkoxy or 3-hydroxy-1-methylpyrrolidines, respectively. These reactions are classic examples of Williamson ether synthesis or hydrolysis.

The following table summarizes representative intermolecular nucleophilic substitution reactions.

NucleophileReagent ExampleProduct Class
AmineAmmonia (NH₃)Primary Amine
ThiolSodium thiomethoxide (NaSCH₃)Thioether
AlkoxideSodium ethoxide (NaOEt)Ether
CyanideSodium cyanide (NaCN)Nitrile
Azide (B81097)Sodium azide (NaN₃)Azide

Elimination Reactions (E1, E2) Leading to Unsaturated Pyrrolidines

In the presence of a base, this compound can undergo elimination reactions to form unsaturated pyrrolidines, also known as dihydropyrroles. masterorganicchemistry.com This process involves the removal of the chlorine atom from C-3 and a proton from an adjacent carbon (either C-2 or C-4).

The mechanism can be either E1 (unimolecular) or E2 (bimolecular), often competing with substitution reactions. libretexts.org

E2 Mechanism: This is a concerted process where the base removes a proton simultaneously with the departure of the chloride leaving group. It is favored by strong, bulky bases which are poor nucleophiles (e.g., potassium tert-butoxide). uci.edu The E2 reaction requires a specific anti-periplanar geometry between the hydrogen being removed and the leaving group. amazonaws.com

E1 Mechanism: This two-step process begins with the formation of the same carbocation intermediate as in the SN1 reaction. A weak base then removes an adjacent proton to form the double bond. libretexts.org

Elimination can lead to two possible constitutional isomers:

1-methyl-2,3-dihydro-1H-pyrrole: Formed by removal of a proton from C-2.

1-methyl-2,5-dihydro-1H-pyrrole (also known as 3-pyrroline): Formed by removal of a proton from C-4. nist.gov

According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted, and thus more stable, alkene. libretexts.org However, the regiochemical outcome can be influenced by the steric bulk of the base used.

Organometallic Cross-Coupling Reactions Involving the C-Cl Bond

The C-Cl bond of this compound can serve as an electrophilic handle in transition metal-catalyzed cross-coupling reactions, a powerful method for forming carbon-carbon and carbon-heteroatom bonds. While alkyl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems have enabled their effective use. researchgate.net

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely used for cross-coupling reactions. For substrates like this compound, reactions such as the Suzuki, Heck, and Sonogashira couplings are theoretically possible, though challenging due to the lower reactivity of the alkyl chloride.

Suzuki-Miyaura Coupling: This reaction pairs the alkyl halide with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. This method has been successfully applied to the synthesis of 3-aryl pyrrolidines from the corresponding chloro-pyrrolidine precursors. nih.gov

Heck Coupling: This involves the coupling of the alkyl halide with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples the alkyl halide with an amine to form a C-N bond, providing an alternative to direct nucleophilic substitution. organic-chemistry.org

These reactions typically require a palladium(0) source and specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. researchgate.net

Coupling ReactionCoupling PartnerCatalyst System (Example)Product Type
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂ / Phosphine Ligand3-Phenyl-1-methylpyrrolidine
Buchwald-HartwigAnilinePd₂(dba)₃ / Buchwald LigandN-phenyl-1-methylpyrrolidin-3-amine
SonogashiraPhenylacetylenePd(PPh₃)₄ / CuI3-(Phenylethynyl)-1-methylpyrrolidine

Nickel-Catalyzed Coupling Reactions

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions, particularly for activating less reactive C-Cl bonds. nih.gov Nickel's ability to participate in different catalytic cycles makes it suitable for a variety of transformations.

Reductive Cross-Coupling: Nickel catalysts are particularly adept at cross-electrophile coupling reactions, where two different electrophiles (e.g., an alkyl chloride and an aryl halide) are coupled in the presence of a stoichiometric reductant like manganese or zinc metal. researchgate.netnih.gov This avoids the need to pre-form sensitive organometallic reagents.

Suzuki-Miyaura Coupling: Similar to palladium, nickel catalysts can effectively promote the coupling of alkyl chlorides with organoboron reagents. The development of nickel catalysis has significantly expanded the scope of the Suzuki-Miyaura reaction to include previously challenging substrates.

The use of nickel catalysts offers a powerful tool for the functionalization of this compound, enabling the formation of C(sp³)-C(sp²) and C(sp³)-C(sp³) bonds under relatively mild conditions.

Rhodium-Catalyzed Transformations

Rhodium catalysts are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often with high levels of stereocontrol. While specific rhodium-catalyzed transformations of this compound are not extensively documented, its structure as a secondary allylic-like chloride (with respect to the nitrogen atom) makes it a suitable candidate for several established rhodium-catalyzed reactions.

One of the most relevant transformations is the asymmetric Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.comspringernature.com This reaction typically involves the coupling of an organoboron reagent with an organic halide. For a substrate like this compound, a rhodium catalyst, in conjunction with a chiral ligand, could facilitate the coupling with various aryl or vinyl boronic acids. This would lead to the formation of 3-aryl or 3-vinyl-1-methylpyrrolidines, which are valuable structures in medicinal chemistry. The enantioselectivity of such reactions is often high, preserving or even enhancing the stereochemical purity of the product. springernature.com

Another potential application is in rhodium-catalyzed C-H activation and annulation reactions. nih.govnih.gov The pyrrolidine ring contains several C-H bonds that could potentially be activated by a rhodium catalyst. For instance, a directed C-H activation could lead to the formation of a rhodacycle intermediate, which could then react with an alkyne or other coupling partner to build more complex, fused heterocyclic systems. nih.gov The regioselectivity of such reactions can often be controlled by the choice of directing group and reaction conditions.

The following table summarizes potential rhodium-catalyzed transformations applicable to this compound based on established methodologies.

Transformation Catalyst System Potential Reactants Potential Product Reference
Asymmetric Cross-Coupling[Rh(COD)Cl]₂ / Chiral LigandArylboronic acid(S)-3-Aryl-1-methylpyrrolidine sigmaaldrich.comspringernature.com
C-H Activation/Annulation[RhCp*Cl₂]₂ / AgSbF₆AlkyneFused pyrrolidine heterocycle nih.govnih.gov
Dehydrogenative Heck Reaction[Rh(III) catalyst]Alkene3-Vinyl-1-methylpyrrolidine nih.gov

This table presents hypothetical applications based on known rhodium-catalyzed reactions with similar substrates.

Ring Expansion and Contraction Reactions and Skeletal Rearrangements

The five-membered pyrrolidine ring is relatively stable; however, under certain conditions, it can undergo ring expansion or contraction, as well as skeletal rearrangements. These reactions often proceed through carbocationic intermediates or are promoted by specific reagents.

A plausible pathway for a skeletal rearrangement of this compound would involve the formation of a carbocation at the C-3 position upon departure of the chloride ion, which could be facilitated by a Lewis acid. This secondary carbocation could then undergo a 1,2-hydride or 1,2-alkyl shift, leading to a rearranged, and potentially more stable, carbocationic intermediate. Subsequent reaction with a nucleophile would yield a rearranged product.

Ring expansion of a pyrrolidine ring is less common than its formation but can be envisioned through specific synthetic sequences. For example, a reaction sequence that transforms the 3-chloro group into a suitable leaving group on an adjacent carbon, followed by an intramolecular cyclization and subsequent ring opening, could lead to a six-membered piperidine (B6355638) ring. While direct examples for this compound are scarce, reagent-controlled ring expansions have been demonstrated in other complex systems like steroids, highlighting the possibility of achieving such transformations with high selectivity. nih.gov

Ring contraction of the pyrrolidine ring is also a possibility, for instance, via a Favorskii-type rearrangement if the chloro substituent were adjacent to a carbonyl group. Although this compound itself does not possess this functionality, it could be derivatized to a compound that could undergo such a reaction.

Skeletal rearrangements can also be promoted photochemically. For instance, visible-light-promoted cascade reactions have been used to induce skeletal rearrangements and dearomatization in complex heteroaryl systems, leading to novel tricyclic scaffolds. mdpi.com A similar strategy could potentially be applied to derivatives of this compound.

Derivatization for Ligand Design and Catalyst Development

The chiral nature of this compound makes it an attractive scaffold for the development of new chiral ligands and organocatalysts. The pyrrolidine ring is a core structural motif in many successful catalysts, including the well-known proline and its derivatives. mdpi.com

The primary route for derivatization is the nucleophilic substitution of the chloro group. A wide variety of nucleophiles can be introduced at the C-3 position, allowing for the synthesis of a library of 3-substituted pyrrolidines. These substituents can be designed to act as coordinating groups for metal catalysts or as hydrogen-bond donors/acceptors in organocatalysis.

For example, reaction with a phosphine-containing nucleophile could yield a chiral phosphine ligand suitable for transition-metal-catalyzed asymmetric reactions. Similarly, introduction of an amino or hydroxyl group can lead to chiral amino alcohols or diamines, which are also important classes of ligands and organocatalysts. The synthesis of various pyrrolidine-based organocatalysts often starts from chiral precursors like L-proline, and involves the introduction of functional groups to create bifunctional catalysts. mdpi.com A similar approach can be applied to this compound.

The following table outlines some potential derivatizations of this compound for ligand and catalyst development.

Nucleophile Derivative Type Potential Application Reference
DiphenylphosphineChiral Phosphine LigandAsymmetric Hydrogenation, Cross-Coupling mdpi.com
Ammonia/Primary AmineChiral Diamine/Amino AlcoholOrganocatalysis, Ligand for Metal Catalysts mdpi.com
ThiolChiral ThioetherLigand for soft metals mdpi.com
Pyridine (B92270) derivativeChiral N-heterocyclic LigandAsymmetric catalysis mdpi.com

This table illustrates potential synthetic pathways based on the known reactivity of alkyl halides and the principles of ligand design.

Mechanistic Investigations of Reactions Involving S 3 Chloro 1 Methylpyrrolidine

Elucidation of Reaction Pathways and Transition States

Reactions involving (S)-3-chloro-1-methylpyrrolidine can proceed through different pathways, primarily dependent on the nature of the nucleophile, solvent, and reaction conditions. The presence of the chlorine atom at the 3-position makes the compound susceptible to nucleophilic substitution reactions.

These substitutions can occur via two primary mechanisms: the S\N1 (substitution nucleophilic unimolecular) and S\N2 (substitution nucleophilic bimolecular) pathways.

S\N1 Pathway : This pathway involves a two-step mechanism. The initial and rate-determining step is the departure of the chloride leaving group to form a planar carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile from either face, which can lead to a racemic or partially racemized product. libretexts.org The stability of the resulting secondary carbocation is a key factor in the feasibility of this pathway. The reaction's progress can be visualized on a potential energy diagram, where the carbocation intermediate resides in an energy valley between two transition states. libretexts.org

S\N2 Pathway : This is a single-step mechanism where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry at the chiral center. researchgate.netnih.gov This pathway is favored by strong nucleophiles and aprotic polar solvents. The transition state involves a pentacoordinate carbon atom where the nucleophile and the leaving group are partially bonded.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of transition states and predict the regioselectivity of these reactions.

Role of Catalyst and Reagent Design in Stereocontrol

Achieving high stereocontrol in reactions with this compound is paramount, especially in the synthesis of enantiomerically pure pharmaceuticals. This is often accomplished through the strategic use of catalysts and chiral reagents.

Asymmetric Catalysis : Chiral catalysts, such as transition metal complexes with chiral ligands (e.g., BINAP with palladium or rhodium), can be used to induce stereoselectivity. These catalysts create a chiral environment around the substrate, favoring the formation of one stereoisomer over the other. For instance, in asymmetric hydrogenation of related pyrroline (B1223166) precursors, chiral rhodium-BINAP catalysts have been shown to yield high enantioselectivity.

Chiral Auxiliaries : Another approach involves the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Reagent-Controlled Stereoselectivity : The choice of reagents can also directly influence the stereochemical outcome. For example, in reduction reactions, the use of specific reducing agents can lead to the preferential formation of one diastereomer.

The design of these catalysts and reagents often relies on creating specific steric and electronic interactions that differentiate between the two prochiral faces of the substrate or the transition states leading to different stereoisomers.

Intermediate Characterization and Detection

The direct observation and characterization of reaction intermediates are often challenging due to their transient nature. However, their existence can be inferred through various techniques.

In the context of S\N1 reactions involving this compound, the key intermediate is the secondary carbocation. While its direct detection is difficult, its formation can be supported by trapping experiments. In these experiments, a highly reactive nucleophile is added to the reaction mixture to "trap" the carbocation as it forms, leading to a new product that confirms the intermediate's existence.

For other reactions, spectroscopic methods can sometimes be used to detect and characterize intermediates. For instance, in situ spectroscopic techniques can monitor the reaction progress and identify transient species. The identification of unexpected byproducts through methods like LC-MS or GC-MS can also provide clues about the formation of specific intermediates and side reactions.

Kinetic and Thermodynamic Considerations in Reaction Selectivity

The selectivity of reactions involving this compound is governed by both kinetic and thermodynamic factors.

Kinetic Control : Under kinetic control, the product distribution is determined by the relative rates of the competing reaction pathways. The major product is the one that is formed the fastest, meaning it proceeds through the lowest energy transition state. S\N2 reactions are a classic example of kinetically controlled processes. The rate of an S\N1 reaction follows first-order kinetics, as it depends only on the concentration of the substrate, while an S\N2 reaction exhibits second-order kinetics, depending on the concentrations of both the substrate and the nucleophile. libretexts.org

Thermodynamic Control : Under thermodynamic control, the reaction is allowed to reach equilibrium, and the product distribution reflects the relative stabilities of the products. The major product is the most thermodynamically stable one.

The choice of reaction conditions, such as temperature, solvent, and reaction time, can determine whether a reaction is under kinetic or thermodynamic control. For example, lower temperatures often favor kinetic control, while higher temperatures can allow for the equilibration of products, favoring thermodynamic control. Statistical analysis using Design of Experiments (DoE) can help identify critical parameters like base strength and reaction time that influence selectivity.

Spectroscopic and Crystallographic Data in Mechanistic Rationalization

Spectroscopic and crystallographic data are indispensable tools for elucidating the mechanisms of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for determining the structure of reactants, products, and sometimes even stable intermediates. Advanced 2D NMR techniques like COSY and HSQC can establish the connectivity within a molecule. Dynamic NMR studies at variable temperatures can be used to investigate dynamic processes like tautomerization.

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of compounds, which is crucial for identifying products and byproducts. Techniques like GC-MS and LC-MS are particularly useful for analyzing complex reaction mixtures.

Infrared (IR) Spectroscopy : IR spectroscopy can identify the presence of specific functional groups, and changes in the IR spectrum during a reaction can be used to monitor the disappearance of reactants and the appearance of products.

X-ray Crystallography : When a crystalline product is obtained, X-ray crystallography provides unambiguous proof of its three-dimensional structure, including its absolute stereochemistry. This technique is particularly valuable for confirming the stereochemical outcome of a reaction and can provide insights into the solid-state packing and intermolecular interactions.

By combining the information obtained from these techniques, a detailed and rationalized mechanism for reactions involving this compound can be constructed.

Advanced Spectroscopic and Chromatographic Characterization in Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). nih.gov This precision allows for the determination of the exact elemental composition of the molecule and any observed fragments. For "(S)-3-Chloro-1-methylpyrrolidine" (C₅H₁₀ClN), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass. nih.gov A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak (M+2) that is approximately one-third the intensity of the molecular ion peak (M+), due to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope.

Table 3: Illustrative HRMS Data for this compound

Ion FormulaCalculated m/z ([M+H]⁺)"Found" m/z (Illustrative)Isotope
[C₅H₁₁³⁵ClN]⁺120.05745120.0575M+
[C₅H₁₁³⁷ClN]⁺122.05450122.0545M+2

Tandem mass spectrometry involves multiple stages of mass analysis, typically used to study the fragmentation of a selected precursor ion. researchgate.netsigmaaldrich.com In an MS/MS experiment, the molecular ion of "this compound" would be isolated and then fragmented by collision-induced dissociation. The resulting product ions provide detailed structural information. nih.gov This technique is highly specific and can be used to identify and quantify the compound even in complex biological or environmental matrices. nih.gov Common fragmentation pathways for cyclic amines include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and loss of substituents. miamioh.edu

Table 4: Plausible MS/MS Fragmentation Ions for this compound

Precursor Ion (m/z)Plausible Fragment Ion (m/z)Proposed Neutral LossFragmentation Pathway
12084HClLoss of hydrogen chloride
12085Cl•Loss of chlorine radical
12070C₂H₄Cl•Ring fragmentation
8570CH₃•Loss of methyl radical from N-dechlorinated ion
8542C₃H₅•Ring cleavage after loss of Cl

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating "this compound" from starting materials, byproducts, and its own enantiomer, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analysis and purification.

Achiral Separation: For general purity assessment, reversed-phase HPLC (using a nonpolar stationary phase like C18 and a polar mobile phase) or normal-phase HPLC (using a polar stationary phase like silica (B1680970) and a nonpolar mobile phase) can be employed to separate the compound from impurities with different polarities.

Chiral Separation: To separate the (S)-enantiomer from the (R)-enantiomer, a chiral separation method is required. chiralpedia.com This is most commonly achieved by using a Chiral Stationary Phase (CSP). youtube.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds. sigmaaldrich.com Alternatively, an indirect method involving derivatization of the racemic mixture with a chiral derivatizing agent to form diastereomers can be used, which can then be separated on a standard achiral column. nih.govchiralpedia.com

Gas Chromatography (GC): As a relatively volatile compound, "this compound" is well-suited for analysis by Gas Chromatography, often coupled with a Mass Spectrometer (GC-MS). cromlab-instruments.esresearchgate.net In GC, separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. The retention time provides a measure of its identity under specific conditions, while the MS detector confirms its identity based on its mass spectrum and fragmentation pattern. nih.gov Chiral GC columns can also be used for enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of this compound. This method separates the target compound from any starting materials, byproducts, or degradation products, allowing for accurate quantification of its purity.

Given the polar nature of this tertiary amine, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be employed. A typical HPLC setup for purity analysis would involve a C18 column for reversed-phase separation or a HILIC amide column. The mobile phase often consists of a mixture of an aqueous component, such as water with 0.1% formic acid or 10 mM ammonium (B1175870) formate, and an organic modifier like acetonitrile (B52724) with 0.1% formic acid. These additives are crucial for achieving good peak shape and enhancing ionization efficiency for subsequent detection.

Detection can be challenging as this compound lacks a strong chromophore, necessitating detection at low UV wavelengths (e.g., 210 nm) or the use of a more universal detector like an Evaporative Light Scattering Detector (ELSD). For more detailed analysis, coupling HPLC with mass spectrometry (LC-MS) provides mass information, confirming the identity of the main peak and any impurities.

Table 1: Representative HPLC Parameters for Purity Analysis of this compound

ParameterConditionRationale
LC Column Reversed-Phase C18 or HILIC Amide (e.g., 4.6 x 150 mm, 5 µm)C18 is a versatile standard for small organic molecules, while HILIC offers good retention for polar compounds.
Mobile Phase A Water with 0.1% Formic AcidCommon additive to improve peak shape and ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic component for gradient elution.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of 4.6 mm internal diameter. sigmaaldrich.com
Detector UV at 210 nm or ELSDThe compound's lack of a strong chromophore requires low UV wavelength or a universal detector.
Injection Volume 5-20 µLStandard volume for analytical HPLC.
Column Temperature Ambient or controlled (e.g., 25-40 °C)Ensures reproducible retention times. researchgate.net

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Excess Determination

The biological activity of chiral molecules is often enantiomer-specific, making the determination of enantiomeric excess (e.e.) a critical step. Chiral HPLC is the gold standard for separating and quantifying the enantiomers of this compound. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely effective for the separation of a broad range of chiral compounds. nih.govwindows.net For instance, columns like Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)) and Chiralpak series (e.g., Chiralpak IB, IC, IF3) have demonstrated success in resolving various chiral molecules, including those with structural similarities to pyrrolidine (B122466) derivatives. nih.govwindows.net

The mobile phase in chiral HPLC is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol. The choice and proportion of the modifier can significantly impact the separation. Method development often involves screening different CSPs and mobile phase compositions to achieve optimal resolution between the enantiomeric peaks. sigmaaldrich.comresearchgate.net The ratio of the two enantiomers can then be calculated from their respective peak areas to determine the enantiomeric excess.

Table 2: Example Chiral HPLC Method for Enantiomeric Excess Determination

ParameterConditionRationale
LC Column Lux Cellulose-2 or similar polysaccharide-based CSP (e.g., 4.6 x 250 mm, 5 µm)Polysaccharide CSPs are highly effective for a wide range of chiral separations. windows.net
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)Common normal-phase conditions for chiral separations. The ratio can be adjusted to optimize resolution. biointerfaceresearch.com
Flow Rate 1.0 mL/minA typical flow rate for method development, can be decreased to improve resolution. sigmaaldrich.com
Detector UV at 210 nmLow wavelength detection is necessary due to the lack of a strong chromophore. researchgate.net
Column Temperature 40 °CTemperature can influence enantiomeric selectivity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile compounds like this compound. In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

The resulting mass spectrum provides a molecular fingerprint of the compound, confirming its molecular weight and offering structural information through its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of specific groups. For instance, the analysis of N-methyl-Δ³-pyrroline, a related compound, showed a molecular ion peak at m/z 83. core.ac.uk GC-MS is also highly effective for detecting and identifying volatile impurities. In some cases, derivatization may be employed to improve the chromatographic properties or detection of the analyte. rsc.org

Table 3: Representative GC-MS Parameters for the Analysis of Pyrrolidine Derivatives

ParameterConditionRationale
GC Column HP-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)Provides good separation for volatile amines. researchgate.net
Injector Temperature 250 °CEnsures rapid and complete vaporization of the sample. researchgate.net
Oven Temperature Program Initial temp 50-100 °C, ramp to 250 °CTemperature programming allows for the separation of compounds with a range of boiling points. researchgate.net
Carrier Gas Helium at a constant flow rateInert carrier gas for transporting the sample through the column.
MS Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
MS Detector Quadrupole or Ion TrapCommon mass analyzers for routine GC-MS analysis.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. nih.govcam.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. cam.ac.uk The way the X-rays are scattered provides detailed information about the arrangement of atoms within the crystal lattice.

For a chiral molecule like this compound, successful crystallization and subsequent X-ray analysis would unambiguously confirm the (S)-configuration at the chiral center. Furthermore, it would reveal the precise bond lengths, bond angles, and torsional angles within the molecule, providing insight into the preferred conformation of the pyrrolidine ring (e.g., envelope or twist conformation). acs.org This structural information is invaluable for understanding the molecule's physical and chemical properties and its interactions with other molecules, which is particularly important in drug discovery and development. nih.govmdpi.com

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that provides information about the chirality of a molecule. libretexts.orgwikipedia.org It is based on the differential absorption of left- and right-circularly polarized light by a chiral substance. libretexts.orgwikipedia.org An optically active molecule will absorb one of these polarized forms of light more than the other, resulting in a CD spectrum. libretexts.org

For a small chiral molecule like this compound, the CD spectrum serves as a unique fingerprint of its absolute configuration. The sign and magnitude of the CD signal (often reported as molar ellipticity) at specific wavelengths are characteristic of the enantiomer being analyzed. youtube.com While CD spectroscopy does not provide the detailed structural information of X-ray crystallography, it is a rapid and sensitive technique for confirming the enantiomeric nature of a sample in solution. wikipedia.org It can also be used to study conformational changes in response to environmental factors like solvent or temperature. libretexts.org The technique is particularly powerful when combined with quantum chemical calculations to predict the CD spectrum for a given absolute configuration, allowing for a confident assignment of the stereochemistry. rsc.org

Computational and Theoretical Studies of S 3 Chloro 1 Methylpyrrolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of the electronic structure of a molecule. This understanding is crucial for predicting a molecule's stability, reactivity, and spectroscopic properties. For (S)-3-chloro-1-methylpyrrolidine, these methods can map out electron distribution, identify reactive sites, and quantify the energies of different molecular states.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the energy and properties of a system. For this compound, DFT can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Investigate the electronic structure through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical for predicting reactivity; a smaller HOMO-LUMO gap generally implies higher reactivity. For instance, DFT studies on substituted pyrrolidinones have successfully used the B3LYP functional with a 6-31G* basis set to calculate HOMO and LUMO energies, providing insights into their electronic properties. arabjchem.org

Predict Spectroscopic Data: Calculate vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the structure.

Map Electron Density and Electrostatic Potential: Generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electrophilic and nucleophilic sites. The negative potential regions (red) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack.

A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP, ωB97X-D) and a basis set (e.g., 6-31G*, 6-311++G(d,p)) to perform geometry optimization followed by frequency and property calculations. Studies on similar substituted fullero acs.org/ rsc.orgpyrrolidines have utilized the B3LYP/6-311G(d,p) level of theory for geometry optimization. acs.org

Table 1: Representative Data from a Hypothetical DFT Calculation on this compound

PropertyCalculated ValueSignificance
Total Energy Varies (e.g., in Hartrees)Indicates the overall stability of the molecule.
HOMO Energy Varies (e.g., in eV)Relates to the molecule's ability to donate electrons.
LUMO Energy Varies (e.g., in eV)Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap Varies (e.g., in eV)Correlates with chemical reactivity and stability.
Dipole Moment Varies (e.g., in Debye)Quantifies the overall polarity of the molecule.

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

Ab initio (from first principles) methods solve the Schrödinger equation without using empirical parameters derived from experimental data. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not fully account for electron correlation. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation, leading to higher accuracy at a greater computational expense.

For this compound, these methods are particularly useful for:

Conformational Analysis: Accurately determining the relative energies of different conformers (e.g., envelope and twisted conformations of the pyrrolidine (B122466) ring) and the energy barriers between them. A study on N-methylpyrrolidine betaine (B1666868) hydrochloride successfully used MP2/6-31G(d,p) calculations to analyze its stable conformers. acs.org

High-Accuracy Energy Calculations: Providing benchmark energy values for reactions or conformational changes, which can be used to validate less computationally expensive methods like DFT.

Investigating Weak Interactions: Studying non-covalent interactions, such as hydrogen bonds or van der Waals forces, which can be critical in biological systems or condensed phases.

A conformational study of N-chloro- and N-methylpyrrolidine employed ab initio calculations to determine that substitution at the nitrogen atom has only a minor effect on the structure of the pyrrolidine ring and the barrier to pseudorotation. nih.govnih.gov Similar studies on this compound would clarify how the chloro-substituent influences the ring's conformational preferences.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion over time.

For this compound, MD simulations can provide insights into:

Conformational Dynamics: Observing how the pyrrolidine ring puckers and how the substituents move in a solvent environment over nanoseconds or microseconds. This provides a dynamic picture of the conformational landscape, complementing the static view from quantum calculations.

Solvent Effects: Understanding how solvent molecules (e.g., water, ethanol) arrange around the solute and how they influence its conformation and dynamics.

Intermolecular Interactions: Simulating the interaction of this compound with other molecules, such as biological macromolecules (proteins, enzymes) or other small molecules. This is crucial for understanding its behavior in a biological or chemical mixture. For example, MD simulations have been used to study the binding affinity and stability of halogenated compounds within the active site of enzymes. nih.gov

An MD simulation requires a force field, which is a set of parameters describing the potential energy of the system. For a molecule like this compound, a standard force field such as CHARMM or AMBER would be used, potentially with custom parameters developed for the nitroxide moiety if studying spin-labeled derivatives. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Computational methods are increasingly used to predict spectroscopic data, which is invaluable for structure elucidation and verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent example.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors. rsc.org These tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory.

Recent benchmark studies have systematically evaluated various DFT functionals and basis sets to identify the most accurate methods for predicting ¹H and ¹³C chemical shifts. mdpi.com For instance, for optimal accuracy, geometries might be optimized at the B3LYP-D3/6-311G(d,p) level with a solvent model, while shifts are calculated with functionals like WP04 or ωB97X-D. mdpi.com The integration of DFT calculations with machine learning models, such as Graph Neural Networks (GNNs), has also shown promise in achieving high-accuracy predictions with reduced computational cost. rsc.org

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted δ (ppm)Experimental δ (ppm)Deviation (ppm)
N-CH₃ (e.g., 2.35)(e.g., 2.30)(e.g., +0.05)
H at C3 (e.g., 4.50)(e.g., 4.45)(e.g., +0.05)
C3 (e.g., 60.1)(e.g., 59.5)(e.g., +0.6)
N-CH₃ (e.g., 42.5)(e.g., 42.0)(e.g., +0.5)

Note: These values are for illustrative purposes. Actual predictions would result from specific GIAO-DFT calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By locating transition states (TS) and calculating their energies, chemists can determine the energy barriers (activation energies) for different reaction pathways. This helps to understand why certain products are formed over others and how reaction conditions might influence the outcome.

For this compound, computational modeling could be used to study:

Nucleophilic Substitution Reactions: Modeling the substitution of the chlorine atom by various nucleophiles. This would involve locating the transition state for the Sₙ2 reaction and calculating its energy barrier. Solvent effects can be included using continuum solvent models (like PCM) or by explicitly adding solvent molecules to the calculation.

Elimination Reactions: Investigating the potential for E2 elimination reactions, where a base removes a proton and the chlorine atom departs, leading to an alkene.

Ring-Opening Reactions: Exploring the conditions under which the pyrrolidine ring might open.

A computational study on the synthesis of pyrrolidinedione derivatives successfully mapped out the multi-step reaction mechanism, including Michael addition and cyclization, by calculating the energy barriers for each step. nih.gov This approach allows for a detailed understanding of the reaction landscape, guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological or Physicochemical Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry and toxicology to correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.gov The goal is to develop a mathematical model that can predict the activity of new, untested compounds.

A QSAR study involves:

Data Set Assembly: Compiling a set of molecules with known activities (e.g., IC₅₀ values for enzyme inhibition).

Descriptor Calculation: Calculating a wide range of numerical descriptors for each molecule that encode its structural, electronic, and physicochemical properties (e.g., molecular weight, logP, polar surface area, electronic energies, shape descriptors).

Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a model that relates the descriptors to the activity.

Model Validation: Testing the model's predictive power on an external set of compounds not used in the model-building process.

For this compound, if a series of its derivatives were synthesized and tested for a specific biological activity, QSAR could be used to:

Identify the key molecular features that contribute to or detract from the activity. For instance, 3D-QSAR studies on pyrrolidine derivatives acting as neuraminidase inhibitors revealed that hydrogen bonding and electrostatic factors were critical for inhibitory activity.

Predict the activity of hypothetical new derivatives, guiding the design of more potent or selective compounds.

Provide insights into the mechanism of action by highlighting which properties are most important for binding to a biological target. Virtual screening and QSAR studies on pyrrolidine derivatives as α-mannosidase inhibitors have shown that polar properties and the presence of aromatic rings are important for activity.

Applications of S 3 Chloro 1 Methylpyrrolidine and Its Derivatives in Advanced Chemical Synthesis

Precursors in Complex Molecule Synthesis

The inherent chirality and functional group of (S)-3-Chloro-1-methylpyrrolidine make it a valuable starting material for creating intricate molecular architectures.

The pyrrolidine (B122466) scaffold is a key structural motif in a multitude of natural products, particularly alkaloids. The defined stereochemistry of this compound is crucial for the enantioselective synthesis of these complex targets. Its utility as a synthetic intermediate allows for the construction of compounds with specific three-dimensional arrangements, which is often essential for their biological activity. While direct examples of its use in the total synthesis of specific natural products are not extensively detailed in the provided search results, the prevalence of the pyrrolidine ring in nature underscores the importance of chiral building blocks like this compound.

This compound and its derivatives are significant intermediates in the pharmaceutical industry. lookchem.com The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, and the chloro group allows for the introduction of various functionalities to fine-tune the pharmacological properties of drug candidates.

One notable application is in the synthesis of MDM2 inhibitors . The interaction between MDM2 and the tumor suppressor protein p53 is a key target in cancer therapy. nih.govnih.gov Small molecules that can disrupt this interaction can reactivate p53's function, leading to cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com Spirooxindoles are a prominent class of MDM2-p53 interaction inhibitors, and their synthesis can involve intermediates derived from chiral pyrrolidines. nih.govmdpi.com The rigid, three-dimensional structure of the pyrrolidine ring is well-suited for occupying the binding pockets of the MDM2 protein. nih.gov

Another area of application is in the development of GABA transporter (GAT) inhibitors . Specifically, derivatives of proline and homologous pyrrolidine-2-alkanoic acids have been synthesized and evaluated for their affinity to GAT-1 and GAT-3. nih.gov For instance, (R)-pyrrolidine-2-acetic acid derivatives have shown high affinity and selectivity for GAT-3. nih.gov While this example uses the opposite enantiomer, it highlights the importance of the chiral pyrrolidine scaffold in designing selective GAT inhibitors.

The following table summarizes the application of this compound derivatives in pharmaceutical intermediate synthesis:

Application AreaTargetCompound Class/ExampleReference
Cancer TherapyMDM2-p53 InteractionSpirooxindoles nih.govmdpi.com
Neurological DisordersGABA Transporter 3 (GAT-3)(R)-pyrrolidine-2-acetic acid derivatives nih.gov

The utility of this compound extends to the agrochemical sector, where it serves as an intermediate in the synthesis of new pesticides and other crop protection agents. lookchem.com The development of effective and selective agrochemicals is crucial for modern agriculture. For example, 3-chloro-2-methylaniline (B42847) is an important intermediate for quinolinecarboxylic acid herbicides. google.com While this is a different chloro-substituted amine, it illustrates the role of such building blocks in creating bioactive compounds for agricultural use. The introduction of the chiral pyrrolidine moiety can lead to agrochemicals with improved efficacy and better environmental profiles.

Chiral Ligands and Catalysts in Asymmetric Transformations

The chiral nature of this compound makes it an excellent precursor for the synthesis of chiral ligands and catalysts, which are essential for controlling the stereochemical outcome of chemical reactions.

The pyrrolidine ring is a fundamental component of many highly effective organocatalysts. Proline and its derivatives are well-known for their ability to catalyze a wide range of asymmetric transformations. This compound can be used as a starting material to create novel pyrrolidine-based organocatalysts. The presence of the chloro group offers a handle for further functionalization, allowing for the tuning of the catalyst's steric and electronic properties to achieve high enantioselectivity in various reactions.

This compound is a valuable precursor for the synthesis of chiral ligands for transition metal-catalyzed reactions. A prominent example is the preparation of P,N-ferrocenylpyrrolidine ligands. These ligands, in combination with palladium, form highly efficient catalysts for various asymmetric cross-coupling reactions.

The synthesis of these ligands typically involves the substitution of the chloro group on the pyrrolidine ring with a phosphine-containing ferrocenyl moiety. The resulting P,N-ligand coordinates to the palladium center, creating a chiral environment that directs the stereochemical course of the catalytic cycle. These palladium complexes have been successfully applied in reactions such as the Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling, which are fundamental transformations in modern organic synthesis. google.com

The table below provides an overview of the application of ligands derived from this compound in catalysis:

Catalyst SystemMetalLigand TypeApplicationReference
Organocatalysis-Pyrrolidine-basedAsymmetric transformations
Transition Metal CatalysisPalladiumP,N-FerrocenylpyrrolidineAsymmetric cross-coupling reactions google.com

Building Blocks for Advanced Materials Science

The unique structural characteristics of this compound, namely its chirality, the presence of a reactive chlorine atom, and the pyrrolidine ring itself, make it a valuable precursor for the synthesis of advanced materials. Its derivatives have potential applications in the development of specialized polymers, ionic liquids, and organic electronic materials, where precise molecular architecture is key to achieving desired properties.

Polymeric Materials and Ionic Liquids

The pyrrolidine scaffold is a versatile building block for both polymeric materials and ionic liquids. The ability to introduce chirality and specific functional groups allows for the fine-tuning of the resulting material's properties.

Polymeric Materials:

Cationic polymers containing pyrrolidine and piperidine (B6355638) moieties are of significant interest for various applications due to their ability to carry a positive charge. digitellinc.com The quaternization of the nitrogen atom in the pyrrolidine ring of this compound or its derivatives can be a route to forming cationic monomers suitable for polymerization. These polymers are designed to be protonated at physiological pH, a property dependent on the polymer's molecular weight, connectivity, and the identity of its pendant groups. digitellinc.com

The synthesis of such polymers can be achieved through methods like free radical polymerization of suitable vinyl-functionalized pyrrolidinium (B1226570) monomers. digitellinc.com For instance, a derivative of this compound could be conceptualized where the chloro group is substituted with a polymerizable group, or the pyrrolidinium salt itself is part of a larger monomer structure. The resulting chiral, cationic polymers could find applications in areas such as gene delivery, as chiral selectors in separation technologies, or as catalysts in asymmetric synthesis. researchgate.net The incorporation of a chiral quaternary ammonium (B1175870) salt into a polymer backbone is a known strategy for creating recyclable catalysts for asymmetric transformations. researchgate.net

Ionic Liquids:

Ionic liquids (ILs) are salts with melting points below 100°C, and their properties can be extensively tuned by modifying the structure of the cation and anion. mdpi.com Pyrrolidinium-based ILs are a well-established class of ionic liquids, known for their good electrochemical stability and wide electrochemical windows. nih.govalfa-chemistry.com The synthesis of pyrrolidinium ILs often involves the quaternization of a pyrrolidine derivative. nih.gov

This compound is a suitable precursor for the synthesis of chiral pyrrolidinium-based ionic liquids. The quaternization of the pyrrolidine nitrogen with an alkyl halide, followed by an anion exchange, would yield a chiral ionic liquid. The presence of the chloro-substituent offers a handle for further functionalization, allowing for the creation of task-specific ionic liquids. Chiral ionic liquids are of particular interest as chiral solvents or catalysts for asymmetric synthesis, and in chiral separation techniques. nih.govnih.gov The synthesis of chiral ionic liquids from amino acid derivatives, such as those based on leucinol and N-methyl pyrrolidinol, has been demonstrated, highlighting the potential for creating a wide range of chiral ILs from readily available chiral precursors. nih.gov

Table 1: Properties of Representative Pyrrolidinium-Based Ionic Liquids This table presents data for analogous pyrrolidinium-based ionic liquids to illustrate the potential properties of ILs derived from this compound.

Cation Anion Melting Point (°C) Ionic Conductivity (mS/cm) at 25°C Viscosity (cP) at 25°C
1-Butyl-1-methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide (TFSI) - - 52
1-Allyl-1-methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide (TFSI) Room Temperature Liquid 5.7 52
Pyrrolidinium Nitrate Room Temperature Liquid - 5.2
Pyrrolidinium Formate Room Temperature Liquid - 2.5
Pyrrolidinium Hydrogen Sulfate Room Temperature Liquid - 190

Data sourced from multiple analogous studies. acs.orgresearchgate.net

Organic Electronic Materials (general relevance of organic chemistry in materials science)

The field of organic electronics leverages the vast possibilities of organic chemistry to design and synthesize materials with tailored electronic and optoelectronic properties. rsc.org Minor changes in the molecular structure of organic semiconductors can lead to significant differences in their solid-state packing, which in turn dramatically affects their performance in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgbath.ac.uknih.gov

The incorporation of chirality into organic semiconductors is a rapidly growing area of research. mdpi.comst-andrews.ac.ukrsc.org Chiral molecules, such as derivatives of this compound, can induce unique packing motifs in the solid state. This can lead to emergent properties that are not observed in their achiral or racemic counterparts. For example, OFETs fabricated from a single enantiomer of a helically chiral molecule have shown significantly different charge carrier mobilities compared to devices made from a racemic mixture. bath.ac.uknih.gov This difference is attributed to the distinct bulk packing arrangements dictated by the chiral composition. bath.ac.uknih.gov

Furthermore, chiral organic materials are of great interest for applications involving circularly polarized light. mdpi.com Chiral semiconductors can exhibit differential absorption and emission of left- and right-circularly polarized light, a property that can be exploited in advanced display technologies and sensors. Chiral dopants are often used in liquid crystal displays to induce helical structures. sigmaaldrich.comdakenchem.comgoogle.com

The pyrrolidine ring, being a heterocyclic structure, is a common motif in organic electronic materials. For example, N-methylpyrrolidone (NMP) is widely used as a solvent and auxiliary material in the production of lithium-ion batteries and in the cleaning processes for semiconductor manufacturing. eschemy.com While this is a solvent application, it underscores the compatibility of the pyrrolidine structure with electronic materials processing. The synthesis of indigo (B80030) derivatives as environmentally friendly organic semiconductors also highlights the importance of heterocyclic structures in this field. rsc.org

Therefore, the use of this compound as a building block offers a pathway to novel chiral organic semiconductors. Its rigid, chiral structure could be incorporated into larger conjugated systems to influence their self-assembly and electronic properties. The reactive chloro-group provides a convenient point for chemical modification, allowing for the attachment of various chromophoric or electronically active moieties.

Q & A

Q. What are the established synthetic routes for (S)-3-Chloro-1-methylpyrrolidine, and what reaction conditions optimize yields?

this compound is typically synthesized via nucleophilic substitution, where the chlorine atom at C3 is introduced using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). Key steps include:

  • Alkylation of pyrrolidine : Methylation at the N1 position using methyl iodide under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Chlorination at C3 : Reaction with chlorinating agents in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions . Yields >90% are achievable with strict temperature control and inert atmospheres.

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H NMR reveals characteristic splits for the pyrrolidine ring (δ 1.8–2.5 ppm for CH₂ groups) and chlorine-induced deshielding at C3 (δ 3.4–3.7 ppm) .
  • Mass Spectrometry : Molecular ion peaks at m/z 119.59 (C₅H₁₀ClN) confirm the molecular formula .
  • Chiral HPLC : Essential for verifying enantiomeric excess (>99% for the (S)-enantiomer) using polysaccharide-based columns .

Q. What are the primary chemical reactions of this compound?

The compound undergoes:

  • Nucleophilic Substitution : Replacement of chlorine with amines (e.g., benzylamine) in DMF at 80°C to yield substituted pyrrolidines .
  • Oxidation : Formation of N-oxides using m-CPBA in dichloromethane .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrolidine ring to a piperidine derivative .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound minimize racemization?

Racemization often occurs during chlorination due to the planar transition state. Strategies include:

  • Low-Temperature Reactions : Performing chlorination below −10°C to stabilize the tetrahedral intermediate .
  • Chiral Auxiliaries : Use of (R)- or (S)-BINOL ligands to induce asymmetry during alkylation .
  • Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic precursors to isolate the (S)-enantiomer with >98% ee .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

Discrepancies in bioactivity data (e.g., receptor binding vs. enzyme inhibition) can arise from:

  • Structural Isomerism : Verify stereochemistry via X-ray crystallography or NOE NMR .
  • Assay Conditions : Standardize protocols (e.g., pH, temperature) to compare IC₅₀ values across studies. For example, conflicting dopamine receptor affinities may stem from variations in cell lines or radioligands .
  • Metabolic Stability : Assess derivatives in hepatocyte models to account for rapid degradation in certain assays .

Q. How does the C3 chlorine substituent influence reactivity and pharmacology compared to non-chlorinated analogs?

  • Reactivity : The chlorine atom enhances electrophilicity, enabling faster nucleophilic substitution (e.g., 2x rate vs. 3-methylpyrrolidine) .
  • Pharmacology : Chlorine increases lipophilicity (logP +0.5), improving blood-brain barrier penetration. However, it may reduce solubility, requiring prodrug strategies for in vivo applications .
  • Comparative Table :
PropertyThis compound1-Methylpyrrolidine
logP 1.20.7
Nucleophilic Reactivity HighLow
Receptor Binding D₂R IC₅₀ = 12 nMD₂R IC₅₀ > 1 µM

Q. What computational methods predict the bioactivity of this compound derivatives?

  • Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., serotonin receptors) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for kinase inhibition .
  • MD Simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives for synthesis .

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